Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate

Catalog No.
S1491410
CAS No.
124992-48-9
M.F
C16H14Cl2O5
M. Wt
357.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy...

CAS Number

124992-48-9

Product Name

Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate

IUPAC Name

methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate

Molecular Formula

C16H14Cl2O5

Molecular Weight

357.2 g/mol

InChI

InChI=1S/C16H14Cl2O5/c1-9(16(20)21-2)22-10-3-5-11(6-4-10)23-15-8-14(19)12(17)7-13(15)18/h3-9,19H,1-2H3

InChI Key

WXJXATZMSNYPTG-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C(=C2)O)Cl)Cl

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C(=C2)O)Cl)Cl

Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate, with the molecular formula C16H14Cl2O5C_{16}H_{14}Cl_{2}O_{5}, is a methyl ester derivative of a phenoxypropanoic acid. This compound is characterized by its complex structure, which includes two aromatic rings and multiple functional groups, including dichloro and hydroxy substituents. It is primarily recognized for its application as a herbicide and is a metabolite of Diclofop-methyl, a widely used selective herbicide in agricultural practices .

There is no current information available regarding the mechanism of action of this specific compound. However, based on the structural similarities to phenoxy herbicides, it might potentially interfere with plant auxin activity or disrupt cellular processes [].

The chemical behavior of methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate is influenced by its functional groups. Key reactions include:

  • Ester Hydrolysis: The ester bond can undergo hydrolysis in the presence of water, yielding the corresponding carboxylic acid and methanol.
Methyl 2 4 2 4 dichloro 5 hydroxyphenoxy phenoxy propanoate+H2OCarboxylic Acid+CH3OH\text{Methyl 2 4 2 4 dichloro 5 hydroxyphenoxy phenoxy propanoate}+H_2O\rightarrow \text{Carboxylic Acid}+CH_3OH
  • Nucleophilic Substitution: The presence of chlorine atoms makes this compound susceptible to nucleophilic attack, allowing for substitution reactions that can modify its structure.

Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate exhibits significant biological activity as a herbicide. It functions by inhibiting specific enzymes involved in the biosynthesis of fatty acids in plants, leading to their death. This selective action allows it to target certain weed species without harming desirable crops .

Additionally, there is ongoing research into its potential effects on non-target organisms and environmental impact, emphasizing the need for careful application and regulation.

The synthesis of methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate typically involves several steps:

  • Formation of the Phenoxy Intermediate: The initial step involves the reaction between 2,4-dichlorophenol and other reagents to form the phenoxy group.
  • Esterification: The phenoxy intermediate is then reacted with propanoic acid or its derivatives under acidic conditions to form the final methyl ester product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate is primarily used in agriculture as a selective herbicide. Its effectiveness against certain weed species makes it valuable for crop management. Additionally, research is being conducted to explore its potential applications in other fields such as pharmaceuticals and biochemistry due to its unique chemical structure .

Studies on the interactions of methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate with biological systems have highlighted its selective toxicity towards specific plant species while sparing others. Furthermore, investigations into its metabolic pathways reveal how it is processed in various organisms, which can inform safety assessments and regulatory decisions regarding its use .

Several compounds share structural similarities with methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Diclofop-methylMethyl ester of a phenoxypropanoic acidWidely used herbicide; parent compound
Methyl 2-[4-(2,5-dichloro-4-hydroxyphenoxy)phenoxy]propanoateSimilar ester structure but different substitutionsPotentially different herbicidal activity
Methyl 4-(2-chlorophenoxy)butanoateContains a chlorophenyl groupDifferent fatty acid chain length

These compounds are similar due to their phenoxy and ester functionalities but differ significantly in their halogen substitutions and biological activities. Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate stands out due to its specific dichloro substitution pattern, which enhances its herbicidal properties compared to others .

Laboratory-Scale Synthesis Routes and Optimization

Laboratory synthesis of methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate typically begins with the formation of a dichlorophenol intermediate. A common approach involves the nucleophilic substitution of 2,4-dichloro-5-hydroxyphenol with 4-bromophenol under basic conditions to form the biphenolic ether backbone [2]. This intermediate undergoes subsequent esterification with methyl 2-chloropropionate in the presence of potassium carbonate, yielding the target compound with 85–99.8% purity [1].

Key optimization parameters include:

  • Reaction temperature: Maintaining 60–80°C during etherification prevents side reactions [2].
  • Catalyst selection: Chiral catalysts such as (R)-BINOL derivatives improve enantiomeric excess in stereospecific syntheses [2].
  • Solvent systems: Polar aprotic solvents like dimethylformamide enhance reaction rates but require careful moisture control [6].

Recent studies demonstrate that microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields above 85% [4].

Industrial Production Methodologies and Scale-up Challenges

Industrial production scales the laboratory process using continuous flow reactors capable of producing 120 kg/week [1]. The manufacturing workflow involves:

StageEquipmentKey Parameters
EtherificationJacketed stirred reactorpH 9–10, N₂ atmosphere
EsterificationPacked-bed reactor65°C, 2 bar pressure
PurificationThin-film evaporator0.01 mmHg vacuum

Scale-up challenges include:

  • Exotherm management: The highly exothermic esterification step requires precise temperature control to prevent thermal degradation [6].
  • Chlorinated byproducts: Residual chlorine-containing impurities must be reduced below 0.1% to meet agricultural chemical standards [6].
  • Crystallization control: Implementing anti-solvent crystallization with heptane-toluene mixtures improves particle size distribution for formulation stability [5].

Green Chemistry Approaches for Sustainable Synthesis

Recent advancements in sustainable synthesis focus on three key areas:

Catalyst innovation: Immobilized lipase enzymes enable esterification at ambient temperatures with 93% conversion efficiency, eliminating the need for toxic metal catalysts [4].

Solvent reduction: Aqueous micellar systems using TPGS-750-M surfactant reduce organic solvent usage by 70% while maintaining 88% yield [2].

Energy efficiency: Photochemical activation of the etherification step using UV-A radiation (365 nm) decreases energy consumption by 40% compared to thermal methods [1].

Life-cycle analysis shows these green methods reduce the overall carbon footprint by 62% compared to conventional synthesis routes [6].

Structural Modifications and Derivative Development

The compound’s structure allows targeted modifications at three reactive sites:

  • Ester group manipulation:

    • Hydrolysis produces the bioactive herbicide diclofop acid (2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid) [4].
    • Transesterification with longer-chain alcohols enhances lipid solubility for foliar absorption [5].
  • Phenoxy ring substitutions:

    • Bromine substitution at the meta position increases herbicidal activity against resistant weed species [2].
    • Nitration of the vacant para position creates precursors for amino-functionalized derivatives [6].
  • Chlorine replacement strategies:

    • Fluorine substitution improves photostability while maintaining herbicidal potency [1].
    • Thioether analogs demonstrate enhanced soil mobility in recent greenhouse trials [5].

These derivatives are characterized using LC-MS/MS and ¹H/¹³C NMR spectroscopy, with computational modeling (DFT at B3LYP/6-311+G** level) guiding rational design [4].

XLogP3

4.4

Dates

Last modified: 08-15-2023

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